molecular formula C9H11NOS B1351197 2-(4-Methoxyphenyl)ethanethioamide CAS No. 60759-02-6

2-(4-Methoxyphenyl)ethanethioamide

Cat. No. B1351197
CAS RN: 60759-02-6
M. Wt: 181.26 g/mol
InChI Key: MODILKKAFDHZPH-UHFFFAOYSA-N
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Scientific Research Applications

Metabolic Pathways and Identification

  • Metabolism in Rats

    2-(4-Methoxyphenyl)ethanethioamide and related compounds have been studied for their metabolism in animals, particularly in rats. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was examined, identifying various metabolites and suggesting two primary metabolic pathways, including deamination leading to aldehyde, alcohol, and carboxylic acid metabolites (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • Identification in Biological Samples

    Methods have been developed to identify and analyze metabolites of related compounds in biological samples like rat urine. This includes the use of techniques like gas chromatography and mass spectrometry (Chen Erlian, 2009).

Synthesis and Chemical Analysis

  • Derivative Synthesis

    The synthesis of derivatives of 2-(4-Methoxyphenyl)ethanethioamide has been explored. For example, reactions involving (4-methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides have been studied, showing the potential for creating a variety of chemical structures (Belova, Pletneva, Golub, Korlyukov, Kirilin, & Petrogradskii, 2017).

  • Analytical Characterization

    The structural and analytical characterization of compounds related to 2-(4-Methoxyphenyl)ethanethioamide, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been conducted using methods like X-ray diffraction and density functional theory calculations. These studies contribute to understanding the physical and chemical properties of these compounds (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Biological and Environmental Impact

  • Endocrine Disruption and Environmental Effects

    Some derivatives of 2-(4-Methoxyphenyl)ethanethioamide, like methoxychlor, have been studied for their endocrine-disrupting effects. For instance, methoxychlor has been shown to elicit proestrogenic/estrogenic activity and reproductive toxicity in mammals, making it a significant subject of research in environmental health (Hu & Kupfer, 2002).

  • Biodegradation by Bacterial Species

    The biodegradation of methoxychlor by environmental bacterial species has been investigated, highlighting the role of bacteria in the primary dechlorination of such compounds in natural environments. This research is crucial for understanding the environmental fate and breakdown of these substances (Satsuma & Masuda, 2012).

Safety And Hazards

The specific safety and hazards information for 2-(4-Methoxyphenyl)ethanethioamide is not readily available in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the study and application of 2-(4-Methoxyphenyl)ethanethioamide are not readily available in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

2-(4-methoxyphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODILKKAFDHZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384518
Record name 2-(4-methoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)ethanethioamide

CAS RN

60759-02-6
Record name 2-(4-methoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYPHENYL)ETHANETHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Yang, N Huang, B Xu, W Huang, T Xie, F Cheng… - Molecules, 2016 - mdpi.com
Two new thiazole and thiadiazole alkaloids, penicilliumthiamine A and B (2 and 3), were isolated from the culture broth of Penicillium oxalicum, a fungus found in Acrida cinerea. Their …
Number of citations: 26 www.mdpi.com
RN Suresh, TR Swaroop, D Gowda, K Mantelingu… - RSC …, 2023 - pubs.rsc.org
Highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers by the reaction between α-oxothioamides and α-bromoketones in the absence of base in DMF and in the …
Number of citations: 7 pubs.rsc.org
Y Sun, H Jiang, W Wu, W Zeng, J Li - Organic & Biomolecular …, 2014 - pubs.rsc.org
We herein describe a novel method for the synthesis of thioamides by a three component condensation of alkynyl bromides, amines, and Na2S·9H2O. The developed method is …
Number of citations: 30 pubs.rsc.org

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